(1S,2S)-Boc-Achc

説明

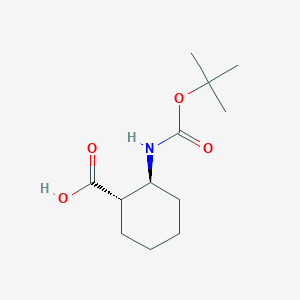

(1S,2S)-Boc-Achc is a useful research compound. Its molecular formula is C12H21NO4 and its molecular weight is 243.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Similar compounds have been known to interact with various receptors and enzymes in the body

Mode of Action

The exact mode of action of (1S,2S)-Boc-Achc is currently unknown due to the lack of specific studies on this compound. It’s worth noting that the mode of action of a compound typically involves its interaction with its targets, leading to changes in cellular processes .

Biochemical Pathways

It’s possible that this compound could affect multiple pathways, depending on its targets

Pharmacokinetics

Understanding these properties is crucial as they impact the bioavailability of the compound, determining how much of the administered dose reaches the site of action .

Result of Action

These effects would be dependent on the compound’s targets and mode of action

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect how this compound interacts with its targets . .

生物活性

The compound (1S,2S)-Boc-Achc (Boc-2-amino-1-cyclopentane-carboxylic acid) is a β-amino acid that has attracted attention due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, comparative studies, and relevant case studies.

Structural Characteristics

This compound is characterized by its cyclopentane ring structure, which influences its conformational flexibility and interaction with biological targets. The Boc (tert-butyloxycarbonyl) group serves as a protecting group that enhances the compound's stability and solubility in biological systems.

Antifungal Activity

Research has demonstrated that β-peptides containing this compound exhibit significant antifungal activity against various strains of fungi. For instance, studies have shown that specific β-peptides with this moiety can inhibit the growth of Candida albicans with minimum inhibitory concentrations (MICs) ranging from 8 to 16 μg/mL. The activity is attributed to the hydrophobic and helical nature of these peptides, which facilitates their interaction with fungal membranes .

Hemolytic Activity

While evaluating the specificity of these compounds, it was found that this compound-containing peptides demonstrate low hemolytic activity at their MICs. This suggests a favorable therapeutic index, allowing for effective antifungal action while minimizing damage to human red blood cells .

The antifungal mechanism of this compound appears to involve membrane disruption. The hydrophobic interactions between the peptide and fungal membranes lead to pore formation, resulting in cell lysis. Additionally, the helical structure of these peptides enhances their membrane-disrupting capabilities .

Comparative Studies

A comparative analysis of various β-peptides containing different amino acid sequences revealed that those incorporating this compound consistently displayed higher antifungal activity compared to their counterparts lacking this structure. This underscores the importance of structural features in determining biological efficacy .

Case Studies

- Study on Antifungal Efficacy : A study investigated a series of β-peptides derived from this compound against C. albicans. The results indicated that modifications in hydrophobicity and helicity significantly impacted their antifungal potency. Peptides with increased helicity showed enhanced antifungal activity and reduced hemolytic effects .

- Cell Viability Experiments : In another study focusing on neuronal cell viability in the presence of amyloid-beta (Aβ), compounds derived from this compound were shown to temporarily increase cell viability under oxidative stress conditions. This suggests potential neuroprotective properties alongside their antifungal activity .

Summary Tables

| Biological Activity | MIC (μg/mL) | Hemolysis (%) at MIC | Mechanism |

|---|---|---|---|

| Antifungal Activity | 8 - 16 | <10% | Membrane disruption via pore formation |

| Study Type | Findings |

|---|---|

| Antifungal Efficacy | Higher activity in peptides containing this compound compared to others |

| Cell Viability | Temporary increase in viability against Aβ-induced toxicity |

科学的研究の応用

Peptide Synthesis

Peptide Foldamers

(1S,2S)-Boc-Achc has been extensively studied for its ability to form stable secondary structures in peptides. Research indicates that oligomers of this compound can adopt helical conformations, which are critical for the biological activity of peptides. For instance, studies have shown that peptides containing this compound can form robust 14-helices when incorporated into β-peptide frameworks . The unique folding properties of this compound allow for the design of peptides with specific structural and functional properties.

Case Study: Endomorphin Analogues

A notable application of this compound is in the development of endomorphin analogues. These analogues have been modified to include alicyclic β-amino acids like (1S,2R)-ACPC and (1R,2S)-ACHC. Molecular dynamics simulations and NMR studies revealed that these modifications significantly influence the bioactive conformations of the peptides, enhancing their receptor binding affinities and pharmacological activities . The introduction of this compound into these structures has been shown to improve proteolytic stability and modify pharmacological profiles.

Drug Design

Inhibitors of γ-Secretase

Research has demonstrated that peptides incorporating this compound exhibit potent inhibitory activity against γ-secretase, an enzyme implicated in Alzheimer's disease. Oligomers containing this compound have been shown to effectively disrupt the enzyme's activity by mimicking natural substrates while providing enhanced stability . This application highlights the potential of this compound in designing therapeutic agents for neurodegenerative disorders.

Molecular Modeling Studies

The conformational flexibility offered by this compound allows researchers to utilize molecular modeling techniques to predict interactions with various biological targets. For example, studies have employed molecular dynamics simulations to analyze how these peptides bind to opioid receptors, providing insights into their mechanisms of action and guiding further drug development efforts .

Nanotechnology

Self-Assembly in Nanostructures

this compound has been utilized in the creation of self-assembled nanostructures. Its amphiphilic nature enables the formation of nanofibers and hydrogels through hydrogen bonding and hydrophobic interactions. Such materials are promising for applications in drug delivery systems and tissue engineering .

| Property | Description |

|---|---|

| Structure Formation | Forms stable helical structures in peptide sequences |

| Drug Interaction | Acts as an effective inhibitor of γ-secretase |

| Nanostructure Type | Self-assembled nanofibers and hydrogels |

特性

IUPAC Name |

(1S,2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-11(16)13-9-7-5-4-6-8(9)10(14)15/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15)/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJEQJDJFJWWURK-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCCC[C@@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426280 | |

| Record name | (1S,2S)-Boc-Achc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488703-60-2 | |

| Record name | (1S,2S)-Boc-Achc | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。